REACTION_SMILES
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[Br:7][CH2:8][CH:9]=[CH2:10].[CH2:11]([CH3:12])[O:13][C:14]([c:15]1[cH:16][c:17]([OH:22])[c:18]([F:21])[cH:19][cH:20]1)=[O:23].[CH3:24][C:25](=[O:26])[CH3:27].[K+:1].[K+:2].[O-:3][C:4]([O-:5])=[O:6]>>[CH2:8]=[CH:9][CH2:10][O:22][c:17]1[cH:16][c:15]([C:14]([O:13][CH2:11][CH3:12])=[O:23])[cH:20][cH:19][c:18]1[F:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1ccc(F)c(O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Type
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product
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Smiles
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C=CCOc1cc(C(=O)OCC)ccc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |